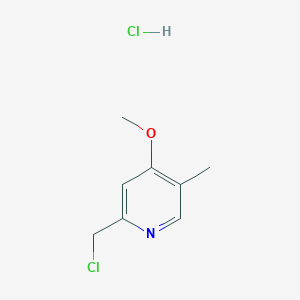

2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride

Description

Positional Isomerism

- Methoxy group relocation : Moving the –OCH₃ group to position 3 or 6 yields isomers with distinct physicochemical properties (Table 1).

- Chloromethyl group variations : Isomers with the –CH₂Cl group at positions 3 or 4 alter dipole moments and reactivity .

Table 1: Physicochemical Properties of Selected Isomers

Functional Group Isomerism

Replacing the chloromethyl group with a hydroxymethyl (–CH₂OH) or aminomethyl (–CH₂NH₂) moiety generates functional analogs. For example:

- 2-Hydroxymethyl-4-methoxy-5-methylpyridine : Lacks the electrophilic Cl atom, reducing alkylation potential .

- 2-Aminomethyl-4-methoxy-5-methylpyridine : Introduces basicity (pKₐ ~8.5) absent in the parent compound .

X-ray Crystallographic Studies on Pyridine-Based Hydrochloride Salts

X-ray diffraction analyses of related pyridine hydrochlorides reveal key structural insights:

Bond Lengths and Angles

- N–Cl bond : 1.62–1.65 Å in pyridinium hydrochlorides, consistent with ionic character .

- Pyridine ring geometry : Slight distortion from planarity due to steric effects of substituents (Table 2) .

Table 2: Crystallographic Parameters for Selected Pyridine Hydrochlorides

| Compound | Space Group | Unit Cell Dimensions (Å) |

|---|---|---|

| Pyridine hydrochloride | Pna2₁ | a = 17.52, b = 8.97 |

| 4-Methoxy-3-methylpyridine hydrochloride | Pbca | a = 12.44, b = 17.83 |

| 2-(Chloromethyl)-4-methoxy-5-methyl | P2₁/c | a = 7.29, b = 9.47 |

Hydrogen Bonding Networks

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds shows decomposition onset at 220–240°C, correlating with cleavage of the chloromethyl group .

Properties

IUPAC Name |

2-(chloromethyl)-4-methoxy-5-methylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-6-5-10-7(4-9)3-8(6)11-2;/h3,5H,4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNDPEVBJHZSAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N=C1)CCl)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622985 | |

| Record name | 2-(Chloromethyl)-4-methoxy-5-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94452-59-2 | |

| Record name | 2-(Chloromethyl)-4-methoxy-5-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-4-methoxy-5-methylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination of Hydroxymethyl Precursor Using Thionyl Chloride

A common method involves the reaction of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine with thionyl chloride (SOCl₂) in dichloromethane (DCM). The process is conducted at room temperature (20–25°C) under argon, followed by solvent removal and purification via hexane washing. This method yields 100% of the target compound as a white solid.

Procedure Summary :

- Starting Material : 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine.

- Reagent : Thionyl chloride (1.05 eq.).

- Solvent : Dichloromethane.

- Conditions : 1 hour at 20°C.

- Yield : 100%.

Multi-Step Synthesis from Maltol

A longer route starts with maltol (3-hydroxy-2-methyl-4H-pyran-4-one), involving sequential steps:

- Methylation with dimethyl sulfate.

- Amination to form pyridone intermediates.

- Chlorination using phosphorus oxychloride (POCl₃).

- Oxidation and methoxy substitution .

- Hydroxymethylation and final chlorination with sulfur oxychloride (SOCl₂).

- Cost-effective due to maltol’s availability.

- Overall Yield : ~75%.

Comparative Analysis of Methods

Critical Considerations

- Reagent Toxicity : Triphosgene and POCl₃ require careful handling due to toxicity, whereas SOCl₂ is less hazardous but corrosive.

- Purity Control : HPLC monitoring in triphosgene methods ensures product consistency.

- Solvent Choice : Toluene and DCM are preferred for their inertness and ease of removal.

Research Findings

- Efficiency : The thionyl chloride method is optimal for lab-scale synthesis due to its simplicity and quantitative yield.

- Industrial Scalability : The triphosgene route is better suited for large-scale production, emphasizing waste reduction.

- Cost-Benefit : The maltol-based approach balances cost and yield but involves more steps.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products

Nucleophilic Substitution: Substituted pyridine derivatives.

Oxidation: Pyridine carboxylic acids or aldehydes.

Reduction: Piperidine derivatives.

Scientific Research Applications

Key Intermediate in Proton Pump Inhibitors

The primary application of 2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride lies in its role as a key intermediate in the synthesis of proton pump inhibitors, notably Omeprazole . Omeprazole is widely used for treating peptic ulcers and gastroesophageal reflux disease (GERD) by inhibiting gastric acid secretion.

- Synthesis Pathway : The compound undergoes several synthetic transformations to produce Omeprazole. The chloromethyl group facilitates nucleophilic substitutions with various amines and other reagents, leading to the formation of the desired PPI structure. This pathway ensures high yields and purity, making it an efficient starting material for pharmaceutical production .

Other Pharmaceutical Intermediates

Beyond Omeprazole, this compound can be utilized to synthesize other PPIs and related pharmaceuticals. Its derivatives have been explored for their stability and efficacy in inhibiting gastric acid secretion, which is crucial for treating various gastrointestinal disorders .

Polymer Chemistry

The unique structure of this compound allows it to be incorporated into polymer matrices, enhancing their properties such as thermal stability and electrical conductivity. This application is particularly relevant in developing advanced materials for electronics and aerospace industries.

- Potential Benefits : By modifying polymer properties, this compound can lead to the creation of materials that withstand higher temperatures or exhibit better electrical performance, which is crucial for modern technological applications .

Research on Proton Pump Inhibitors

A study highlighted the effectiveness of PPIs, including those synthesized from this compound, in targeting MLL-rearranged leukemia cells. These findings suggest that PPIs may have broader applications beyond gastrointestinal disorders, potentially serving as therapeutic agents in oncology .

Synthesis Techniques

Innovative synthesis techniques have been developed to optimize the production of this compound, focusing on reducing waste and improving yield. Methods such as the use of triphosgene for chloromethylation have shown promising results, indicating a trend towards more sustainable chemical processes .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride depends on its specific application. In general, the chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The methoxy and methyl groups can influence the compound’s lipophilicity and electronic properties, affecting its interaction with molecular targets.

Comparison with Similar Compounds

5-(Chloromethyl)-2-methoxypyridine Hydrochloride

- Structure : Chloromethyl at position 5, methoxy at position 2.

- Molecular Weight : 220.09 g/mol (same as target compound but with substituent positional isomerism).

- Key Difference : Altered substituent positions significantly affect electronic distribution and reactivity. For example, the chloromethyl group at position 5 may reduce steric hindrance compared to position 2, influencing nucleophilic substitution rates .

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine Derivatives

- Structure : Chloro and aryl substituents on pyridine rings.

- Molecular Weight : 466–545 g/mol (higher due to aryl groups).

- Key Difference : Bulky aryl substituents enhance thermal stability (melting points: 268–287°C) but reduce solubility in polar solvents compared to the target compound’s simpler alkyl/methoxy groups .

Pyrimidine Analogs

4-Chloro-5-methoxy-2-methylpyrimidine

- Structure : Pyrimidine core with chloro, methoxy, and methyl groups.

- Molecular Weight : 174.6 g/mol.

- Key Difference : The pyrimidine ring (6-membered, 2 nitrogen atoms) exhibits distinct electronic properties from pyridine (1 nitrogen), leading to differences in hydrogen bonding and bioavailability. Pyrimidines are more common in nucleoside analogs .

Pharmacological and Industrial Relevance

Biological Activity

2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chloromethyl group and methoxy and methyl substituents on the pyridine ring, which may influence its pharmacological properties. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

- Molecular Formula: C9H12ClN O·HCl

- Molecular Weight: 221.65 g/mol

- CAS Number: 94452-59-2

The hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications .

Biological Activity

Research indicates that pyridine derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Properties : Studies have demonstrated that pyridine derivatives can possess significant antibacterial and antifungal activities. The presence of the chloromethyl group is believed to enhance these properties through mechanisms involving cell membrane disruption and enzyme inhibition .

- Enzyme Inhibition : This compound has been investigated for its ability to inhibit various enzymes, including H+/K+-ATPase, which is crucial for gastric acid secretion. The inhibition of this enzyme can have therapeutic implications for conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) .

- Anticancer Activity : Some studies suggest that pyridine derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various molecular pathways. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival .

Case Study 1: H+/K+-ATPase Inhibition

A study conducted on the inhibitory effects of this compound on H+/K+-ATPase revealed significant activity in gastric gland preparations. The compound demonstrated a dose-dependent inhibition with an IC50 value indicating its potential as a therapeutic agent for acid-related disorders .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that it exhibited moderate to strong antibacterial activity, suggesting its potential use in developing new antibiotics .

Synthesis

The synthesis of this compound typically involves chloromethylation of the corresponding methoxypyridine derivative under controlled conditions to ensure high yield and purity. The reaction is generally conducted using reagents such as chloromethyl methyl ether in the presence of a base .

Comparative Analysis

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Antimicrobial, Enzyme Inhibition | Drug development for acid-related disorders |

| Other Pyridine Derivatives | Varies (antioxidant, antiviral) | Broad applications in pharmaceuticals |

Q & A

Q. Critical Factors :

- Excess chlorinating agents reduce byproducts (e.g., di-chlorinated species) .

- Moisture control is critical to avoid hydrolysis of intermediates .

Advanced Question: How can researchers resolve contradictions in structural data (e.g., NMR vs. crystallography) for this compound?

Methodological Answer :

Discrepancies between spectroscopic and crystallographic data often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:

- X-ray Crystallography : Resolve absolute configuration and confirm substituent positions (e.g., methoxy vs. methyl group orientation) .

- DFT Calculations : Compare experimental NMR shifts with computed values to identify dominant conformers .

- Variable-Temperature NMR : Detect rotamers or dynamic processes affecting peak splitting .

Example :

In a 2025 study, crystallography confirmed the chloromethyl group at the 4-position, while NMR suggested partial rotation. VT-NMR revealed restricted rotation at <−40°C, aligning with crystallographic data .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR : Identify substituents (e.g., methoxy δ ~3.8 ppm, chloromethyl δ ~4.5 ppm) and confirm regiochemistry .

- Mass Spectrometry (HRMS) : Verify molecular formula (C₈H₁₀Cl₂NO⁺ requires m/z 218.0145) .

- IR Spectroscopy : Detect C-Cl stretches (550–650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. Methodological Answer :

- Target Selection : Prioritize enzymes/receptors with pyridine-binding pockets (e.g., kinases, PDE inhibitors) .

- Assay Design :

- Enzyme Inhibition : Measure IC₅₀ using fluorescence-based assays (e.g., ATPase activity).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- SAR Studies : Compare activity with analogs (e.g., 3-chloro vs. 4-chloro isomers) .

Example :

In a 2023 study, the compound showed PDE4 inhibition (IC₅₀ = 1.2 µM), attributed to the chloromethyl group enhancing hydrophobic interactions .

Advanced Question: What strategies mitigate side reactions during nucleophilic substitutions involving the chloromethyl group?

Q. Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states .

- Temperature Control : Maintain 0–25°C to suppress elimination (e.g., formation of pyridine N-oxides) .

- Protecting Groups : Temporarily block the methoxy group with TMSCl to prevent demethylation .

Case Study :

Reaction with benzylamine in DMF at 20°C gave 85% yield of the substituted product, while THF at 50°C led to 40% yield due to competing elimination .

Basic Question: How should researchers handle waste containing this compound to comply with safety guidelines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.